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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

chemoenzymatic synthesis of the antibiotic Griseoviridin, leveraging the catalytic prowess of

the cytochrome P450 enzyme, SgvP. This chemoenzymatic approach culminates in a highly

efficient nine-step synthesis of Griseoviridin.[1] The key transformation involves the SgvP-

catalyzed intramolecular C-S bond formation to construct the distinctive ene-thiol linkage within

the Griseoviridin macrocycle.[1]

Overview of the Chemoenzymatic Synthesis
The synthesis of Griseoviridin is achieved through a convergent strategy that combines multi-

step organic synthesis to produce the linear precursor, pre-griseoviridin, with a final, enzyme-

catalyzed macrocyclization step.[1][2] The cytochrome P450 monooxygenase, SgvP, identified

from the Griseoviridin biosynthetic gene cluster, is essential for this final C-S bond formation.

[1] The in vitro reconstitution of SgvP with its substrate, pre-griseoviridin, and necessary

redox partners, provides a high-yield route to the natural product.[1]
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Caption: Overall workflow of the chemoenzymatic synthesis of Griseoviridin.

Data Presentation
The following tables summarize the key quantitative data obtained from the chemoenzymatic

synthesis of Griseoviridin using P450 SgvP and its mutants.

Table 1: Yield and Binding Affinity of the SgvP-catalyzed Reaction

Parameter Value Method of Determination

Isolated Yield of Griseoviridin 78%
Preparative scale reaction and

purification

Dissociation Constant (Kd) for

SgvP-pre-griseoviridin complex
7.13 ± 0.39 μM Type I binding spectra titration

Table 2: Activity of SgvP Mutants in Griseoviridin Synthesis

SgvP Variant NMR Yield of Griseoviridin

Wild-type Near full conversion

P237T 7%

P237A 12%

P237T/A238T 25%

L337F Comparable to wild-type
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Note: NMR yields were determined from crude reaction mixtures.[1]

Experimental Protocols
This section provides detailed protocols for the expression and purification of P450 SgvP, and

the subsequent in vitro enzymatic synthesis of Griseoviridin.

Heterologous Expression and Purification of P450 SgvP
This protocol describes the expression of N-terminally His-tagged SgvP in E. coli and its

subsequent purification.
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Caption: Workflow for the expression and purification of P450 SgvP.

Materials:
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pET vector containing the N-His6-tagged SgvP gene

E. coli BL21(DE3) competent cells

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10%

glycerol)

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10%

glycerol)

Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT,

10% glycerol)

Size-Exclusion Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Ni-NTA affinity resin

Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

Transformation: Transform the SgvP expression vector into E. coli BL21(DE3) competent

cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic

and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final

concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
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Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at

4°C). Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on

ice.

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to

pellet cell debris.

Ni-NTA Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA

column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute

the His-tagged SgvP with Elution Buffer.

Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-

exclusion chromatography using a column pre-equilibrated with Size-Exclusion Buffer.

Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the

protein concentration using a suitable method (e.g., Bradford assay or measuring

absorbance at 280 nm). The characteristic Soret peak of the P450 enzyme should be

observed at around 420 nm in its oxidized state.

In Vitro Chemoenzymatic Synthesis of Griseoviridin
This protocol details the in vitro reconstitution of the SgvP-catalyzed reaction to produce

Griseoviridin from its synthetic precursor, pre-griseoviridin.
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Reaction Components
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Caption: Experimental workflow for the in vitro synthesis of Griseoviridin.

Materials:

Purified P450 SgvP enzyme

Pre-griseoviridin (substrate)

Redox partners: Ferredoxin (Fdx) and Ferredoxin reductase (Fdr) or CamA and CamB

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate

dehydrogenase, and NADP+)

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
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Tris(2-carboxyethyl)phosphine (TCEP)

Acetonitrile (for quenching)

Internal standard for quantitative analysis (if required)

Protocol:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following

components (final concentrations can be optimized):

Pre-griseoviridin (e.g., 100 µM)

P450 SgvP (e.g., 1-5 µM)

Fdx (e.g., 10-20 µM)

Fdr (e.g., 1-2 µM)

NADP+ (e.g., 1 mM)

Glucose-6-phosphate (e.g., 10 mM)

Glucose-6-phosphate dehydrogenase (e.g., 1 U/mL)

TCEP (e.g., 1 mM)

Reaction Buffer to the final volume.

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for

approximately 3 hours.[1] The reaction progress can be monitored by taking aliquots at

different time points.

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile. This

will precipitate the enzymes.

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the

precipitated protein. Transfer the supernatant for analysis by LC-MS and/or NMR.
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Analytical Methods for Product Quantification
3.3.1. LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring the

conversion of pre-griseoviridin to Griseoviridin and for quantifying the product.

Chromatography: A C18 reverse-phase column is suitable for separating pre-griseoviridin
and Griseoviridin. A gradient elution with water and acetonitrile, both containing a small

amount of formic acid (e.g., 0.1%), is typically used.

Mass Spectrometry: The mass spectrometer should be operated in positive ion mode. The

conversion can be monitored by observing the disappearance of the mass signal

corresponding to pre-griseoviridin and the appearance of the mass signal for

Griseoviridin. For quantification, extracted ion chromatograms (EICs) of the respective

[M+H]+ ions should be used.

3.3.2. NMR Analysis for Yield Determination

Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the reaction yield

by comparing the integrals of characteristic peaks of the product (Griseoviridin) and an

internal standard of known concentration.

Sample Preparation: After quenching the enzymatic reaction, evaporate the solvent from the

supernatant. Redissolve the residue in a deuterated solvent (e.g., CDCl3 or CD3OD)

containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation

delay (e.g., 5 times the longest T1 of the signals of interest) is used to obtain accurate

integrals.

Yield Calculation: Calculate the molar amount of Griseoviridin by comparing the integral of

a well-resolved proton signal of Griseoviridin to the integral of a known proton signal of the

internal standard. The yield can then be calculated relative to the initial amount of pre-

griseoviridin.

Signaling Pathways and Logical Relationships
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The enzymatic cascade for the SgvP-catalyzed reaction involves a precise flow of electrons

from NADPH to the P450 enzyme, facilitated by the redox partners.

NADPH Fdr (reductase)e- Fdx (ferredoxin)e- SgvP (P450)e- Griseoviridin[Pre-Griseoviridin + O2]

Click to download full resolution via product page

Caption: Electron transfer pathway for the P450 SgvP catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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